molecular formula C11H15N3O5S B2819499 [1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol CAS No. 2138562-83-9

[1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol

Cat. No. B2819499
CAS RN: 2138562-83-9
M. Wt: 301.32
InChI Key: HIDQXZZPGUTPTP-UHFFFAOYSA-N
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Description

[1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol, also known as NPSB-2, is a chemical compound that has gained attention in scientific research due to its potential as a tool for studying protein-protein interactions.

Mechanism of Action

[1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol works by binding to the hydrophobic pocket of a target protein, causing a conformational change that disrupts protein-protein interactions. This can lead to the inhibition of protein function, making it a useful tool for studying the role of specific proteins in biological processes.
Biochemical and Physiological Effects
[1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol has been shown to have minimal toxicity and does not appear to affect cell viability or proliferation. It has been used in a variety of cell-based assays, including those focused on protein-protein interactions, protein degradation, and protein localization.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol in lab experiments is its specificity for target proteins, which allows for more precise and accurate measurements. Additionally, [1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol has a high binding affinity for its target proteins, making it a useful tool for studying weak protein-protein interactions. However, one limitation of [1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol is that it may not be effective against all target proteins, and its effectiveness can vary depending on the specific protein being studied.

Future Directions

There are several potential future directions for the use of [1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol in scientific research. One area of interest is the development of more potent and selective analogs of [1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol, which could be used to target a wider range of proteins. Additionally, [1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol could be used in combination with other tools, such as CRISPR-Cas9, to study the function of specific proteins in greater detail. Finally, [1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol could be used in drug discovery efforts to identify potential therapeutic targets for a variety of diseases.

Synthesis Methods

[1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol can be synthesized through a multi-step process involving the reaction of piperazine with 2-nitrobenzenesulfonyl chloride, followed by reduction with sodium borohydride. The resulting product is [1-(2-nitrophenyl)sulfonylpiperazin-2-yl]methanol. This method has been successfully used in several studies to produce [1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol with high purity and yield.

Scientific Research Applications

[1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol has shown potential as a tool for studying protein-protein interactions, particularly in the field of drug discovery. It can be used to identify and characterize protein complexes, as well as to screen for potential drug targets. [1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol has been used in a variety of studies, including those focused on cancer research, infectious diseases, and neurological disorders.

properties

IUPAC Name

[1-(2-nitrophenyl)sulfonylpiperazin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O5S/c15-8-9-7-12-5-6-13(9)20(18,19)11-4-2-1-3-10(11)14(16)17/h1-4,9,12,15H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDQXZZPGUTPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)CO)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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